Ansamycin

Beschreibung

Eigenschaften

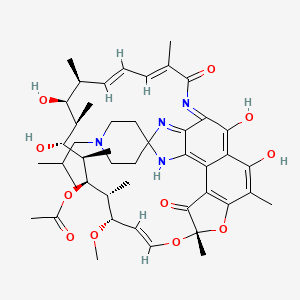

Molekularformel |

C46H62N4O11 |

|---|---|

Molekulargewicht |

847.0 g/mol |

IUPAC-Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate |

InChI |

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14+,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 |

InChI-Schlüssel |

ZWBTYMGEBZUQTK-ASBZJICESA-N |

Isomerische SMILES |

C[C@H]1/C=C/C=C(/C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)\C |

Kanonische SMILES |

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Dawn of Ansamycins: A Technical History of Their Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The ansamycins, a class of macrocyclic antibiotics, represent a significant chapter in the history of antimicrobial drug discovery. Their unique "ansa" (Latin for handle) structure, consisting of an aliphatic chain bridging an aromatic nucleus, has given rise to potent therapeutic agents, most notably the rifamycins (B7979662) used in the treatment of tuberculosis. This technical guide delves into the core history of ansamycin discovery, providing detailed insights into the pioneering research that brought these remarkable compounds to light.

The Discovery of Rifamycins: A Tale of Italian Innovation

The story of ansamycins begins in 1957 at the Lepetit Pharmaceuticals research laboratories in Milan, Italy. A team of scientists led by Dr. Piero Sensi and Dr. Maria Teresa Timbal, in collaboration with Pinhas Margalith, embarked on a screening program for novel antibiotic-producing microorganisms. A soil sample collected from a pine forest near St. Raphael on the French Riviera yielded a new actinomycete strain, initially named Streptomyces mediterranei.[1][2]

Submerged fermentation of this microorganism produced a complex of related antibiotic substances. The initial publication in 1959 by Sensi and his colleagues in the Italian journal Il Farmaco titled "Rifomycin, a new antibiotic; preliminary report" announced the discovery of this new family of antibiotics, which they named "rifomycins."[3] The name was inspired by the French crime film "Rififi."[3]

The initial rifomycin complex consisted of at least five components (rifomycin A, B, C, D, and E). Of these, rifamycin (B1679328) B was the most stable and could be isolated in a crystalline form, although it possessed relatively weak antibacterial activity.[4] A crucial breakthrough came with the observation that rifamycin B could be transformed into the more potent rifamycin S and SV through chemical manipulation.[5] This laid the foundation for an extensive program of chemical modification aimed at developing orally active derivatives with improved therapeutic properties, ultimately leading to the synthesis of the highly successful drug, rifampin.[6]

Over the years, the classification of the producing microorganism has been revised. In 1969, it was reclassified as Nocardia mediterranei, and later in 1986, it was assigned to a new genus as Amycolatopsis mediterranei.[1][2] More recent phylogenetic analysis has led to the name Amycolatopsis rifamycinica.[2]

The Unveiling of Streptovaricins: An American Discovery

Almost concurrently with the discovery of rifamycins in Italy, a different group of ansamycins, the streptovaricins, was being uncovered in the United States. In 1957, researchers at the Upjohn Company in Kalamazoo, Michigan, reported the discovery of a new antibiotic complex from a soil sample collected in Dallas, Texas.[7] The producing organism was a novel actinomycete species named Streptomyces spectabilis.[7][8]

The initial publications in the American Review of Tuberculosis and Pulmonary Diseases by Siminoff et al. and Whitfield et al. described the isolation and properties of this new antimicrobial agent, which they named streptovaricin.[7] The streptovaricin complex was found to be a mixture of several related compounds, later identified as streptovaricins A, B, C, D, E, F, G, J, and K.[9] These compounds exhibited significant activity against Mycobacterium tuberculosis, sparking interest in their potential as anti-tuberculosis drugs.[7]

Experimental Protocols

Fermentation of this compound-Producing Microorganisms

The production of both rifamycins and streptovaricins was achieved through submerged fermentation, a standard technique for antibiotic production at the time.

General Protocol for Submerged Fermentation:

-

Inoculum Preparation: A pure culture of the producing strain (Amycolatopsis mediterranei for rifamycins or Streptomyces spectabilis for streptovaricins) is grown on a suitable agar (B569324) slant medium to generate a dense spore suspension.

-

Seed Culture: The spore suspension is used to inoculate a liquid seed medium in a shake flask. The seed culture is incubated with agitation to produce a high concentration of vegetative mycelium.

-

Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a sterile fermentation medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days. The composition of the fermentation medium is critical for optimal antibiotic yield and typically includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.[10]

Isolation and Purification of Ansamycins

The this compound antibiotics are typically isolated from the fermentation broth through a series of extraction and chromatographic steps.

General Protocol for Isolation and Purification:

-

Broth Filtration: The fermentation broth is filtered to separate the mycelium from the culture filtrate, which contains the dissolved antibiotics.

-

Solvent Extraction: The pH of the culture filtrate is adjusted to optimize the extraction of the ansamycins into an organic solvent (e.g., ethyl acetate (B1210297), chloroform). The extraction is typically performed multiple times to ensure a high recovery rate.

-

Solvent Evaporation: The organic solvent containing the crude this compound extract is evaporated under reduced pressure to yield a concentrated residue.

-

Chromatographic Purification: The crude extract is then subjected to one or more rounds of column chromatography to separate the individual this compound components. Common stationary phases used in the 1950s and 1960s included alumina (B75360) and silica (B1680970) gel. The different rifomycins or streptovaricins are eluted from the column using a gradient of solvents with increasing polarity.

-

Crystallization: The purified this compound fractions are concentrated, and the compounds are crystallized from a suitable solvent or solvent mixture to obtain the final pure product.

Quantitative Data

The early ansamycins demonstrated significant in vitro activity against a range of bacteria, particularly Gram-positive organisms and mycobacteria. The following tables summarize some of the reported minimum inhibitory concentration (MIC) values for the initially discovered rifamycins and streptovaricins.

| Table 1: In Vitro Antibacterial Activity of Early Rifamycins (MIC in µg/mL) | ||

| Organism | Rifamycin B | Rifamycin SV |

| Staphylococcus aureus | >100 | 0.005 - 0.02 |

| Streptococcus pyogenes | >100 | 0.001 |

| Mycobacterium tuberculosis H37Rv | 50 - 100 | 0.02 - 0.5 |

| Escherichia coli | >100 | 10 - 20 |

Note: Data compiled from various sources and may show ranges due to different testing methodologies.

| Table 2: In Vitro Antibacterial Activity of Streptovaricin Complex and Derivatives (MIC in µg/mL) | ||

| Organism | Streptovaricin Complex | Streptovaricin C |

| Staphylococcus aureus (including MRSA) | 1 - 8 | 4 - 8[11] |

| Mycobacterium tuberculosis | 0.1 - 1.0 | N/A |

| Escherichia coli | >100 | N/A |

| Table 3: Fermentation Yields of Rifamycin B | ||

| Fermentation Condition | Yield (g/L) | Reference |

| Batch Fermentation | 10 | [12] |

| Fed-batch Fermentation | 18.67 | [12] |

| Solid-State Fermentation | up to 20 g/kg substrate | [12] |

Signaling Pathways and Mechanisms of Action

The discovery of ansamycins was followed by intensive research to elucidate their mode of action and biosynthetic origins.

This compound Biosynthesis Pathway

The biosynthesis of ansamycins begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[13][][15] The AHBA molecule is then elongated by a Type I polyketide synthase (PKS) that adds a series of acetate and propionate (B1217596) units to form the polyketide chain.[16] This chain is then cyclized to form the characteristic ansa-macrocyclic lactam structure.

Mechanism of Action of Rifamycins

The primary molecular target of rifamycins is the bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcription.[][17][18] Rifamycins bind to the β-subunit of RNAP in a pocket within the DNA/RNA channel.[3] This binding does not prevent the initiation of transcription but physically blocks the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides.[3] This steric hindrance prevents the synthesis of longer RNA molecules, thereby inhibiting protein synthesis and leading to bacterial cell death. The high selectivity of rifamycins for prokaryotic RNAP over its eukaryotic counterpart is the basis for their therapeutic efficacy and relatively low toxicity in humans.

Conclusion

The discoveries of rifamycins and streptovaricins in the late 1950s marked a pivotal moment in the fight against bacterial infections, particularly tuberculosis. The pioneering work of scientists at Lepetit Pharmaceuticals and the Upjohn Company not only introduced a new class of potent antibiotics but also laid the groundwork for decades of research into their biosynthesis, mechanism of action, and the development of improved semi-synthetic derivatives. This technical guide provides a glimpse into the foundational research that launched the era of this compound antibiotics, a testament to the power of natural product discovery in addressing critical medical needs.

References

- 1. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. US3871965A - Production of rifamycin B - Google Patents [patents.google.com]

- 8. Resistance Profiles and Biological Characteristics of Rifampicin-Resistant Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. KEGG PATHWAY: Biosynthesis of ansamycins - Reference pathway [kegg.jp]

- 12. The American Review of Tuberculosis archives [onlinebooks.library.upenn.edu]

- 13. chimia.ch [chimia.ch]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]

- 18. Rifamycin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Mechanism of Action of Ansamycin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ansamycins are a family of macrocyclic antibiotics produced primarily by actinomycete bacteria.[1] Their unique structure, characterized by an aliphatic ansa chain bridging an aromatic nucleus, gives rise to a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] This technical guide provides a detailed examination of the core mechanisms of action for the two major classes of ansamycins: the naphthalenoid ansamycins, which are pivotal in treating mycobacterial infections, and the benzenoid ansamycins, recognized for their potent inhibition of Heat Shock Protein 90 (Hsp90).[1] We will delve into their molecular targets, the biochemical consequences of their inhibitory actions, and the experimental methodologies used to elucidate these mechanisms.

Naphthalenoid Ansamycins: Targeting Bacterial RNA Polymerase

The primary antibacterial action of naphthalenoid ansamycins, such as the widely used rifampicin (B610482), stems from their specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the crucial enzyme for transcribing DNA into RNA.[1]

Molecular Mechanism of Action

Rifamycins bind with high affinity to the β-subunit of the prokaryotic RNAP, showing high selectivity for the bacterial enzyme over its mammalian counterparts, which contributes to their therapeutic effectiveness.[1] The antibiotic positions itself within the DNA/RNA channel of the enzyme.[1] It does not hinder the initiation of transcription or the formation of the first phosphodiester bond. Instead, it physically obstructs the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides, thereby preventing further synthesis.[1] This steric hindrance stops the production of functional messenger RNA, leading to a halt in protein synthesis and ultimately, bacterial cell death.[1]

Resistance to rifampicin commonly arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP.[1]

A notable member of this class, kanglemycin A, also binds to the rifampicin-binding pocket of RNAP but exhibits effectiveness against some rifampicin-resistant strains.[2][3] This is attributed to its unique structural modifications on the ansa bridge, which allow for additional interactions with the enzyme.[2][3]

Quantitative Data on Naphthalenoid Ansamycin Activity

| Antibiotic | Target Organism/Enzyme | Measurement | Value | Reference |

| Rifampicin | E. coli RNAP | IC50 | ~20 nM | [4] |

| Kanglemycin A | M. smegmatis RNAP | IC50 | 0.04 ± 0.01 μM | [2] |

| Rifampicin | M. smegmatis RNAP | IC50 | 0.22 ± 0.03 μM | [2] |

| Kanglemycin A | M. tuberculosis H37Rv | MIC | 0.06 ± 0.01 μg/mL | [2] |

| Rifampicin | M. tuberculosis H37Rv | MIC | 0.03 ± 0.01 μg/mL | [2] |

| Kanglemycin A | Rifampicin-resistant M. tuberculosis 1192/015 | MIC | 0.06 ± 0.01 μg/mL | [2] |

| Rifampicin | Rifampicin-resistant M. tuberculosis 1192/015 | MIC | >128 μg/mL | [2] |

Experimental Protocols

This assay is fundamental for determining the inhibitory activity of ansamycins on RNA polymerase.

Materials:

-

Purified bacterial RNA polymerase (e.g., from E. coli or M. smegmatis)

-

Linear DNA template containing a strong promoter (e.g., T7A1 promoter)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

-

Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

-

This compound antibiotic (e.g., rifampicin, kanglemycin A) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (containing EDTA and loading dye)

-

Polyacrylamide gel for electrophoresis

-

Phosphorimager or X-ray film for detection

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and RNA polymerase.

-

Inhibitor Addition: Add varying concentrations of the this compound antibiotic or the solvent control (DMSO) to the reaction mixtures.

-

Initiation of Transcription: Start the transcription reaction by adding the rNTP mix (containing the radiolabeled nucleotide).

-

Incubation: Incubate the reaction at the optimal temperature for the RNA polymerase (e.g., 37°C) for a specific time.

-

Termination: Stop the reaction by adding the stop solution.

-

Electrophoresis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Detection and Analysis: Visualize the radiolabeled RNA products using a phosphorimager or by exposing the gel to X-ray film. The intensity of the full-length transcript band will decrease with increasing concentrations of the inhibitor. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

This technique provides high-resolution structural information on the binding of ansamycins to RNA polymerase.

Procedure Outline:

-

Protein Expression and Purification: Overexpress and purify the bacterial RNA polymerase holoenzyme.

-

Crystallization: Crystallize the RNAP holoenzyme. This can be achieved by soaking pre-formed RNAP crystals with a solution containing the this compound antibiotic.[5]

-

Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.

-

Structure Determination: Process the diffraction data and solve the three-dimensional structure of the RNAP-ansamycin complex using molecular replacement and refinement techniques.

Logical Workflow for RNAP Inhibition

Caption: Naphthalenoid this compound mechanism of action on bacterial RNA polymerase.

Benzenoid Ansamycins: Targeting Hsp90

Benzenoid ansamycins, such as geldanamycin (B1684428) and herbimycin, exert their effects, particularly anticancer activities, by inhibiting Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the maturation and activation of numerous client proteins, many of which are implicated in cancer development.[6]

Molecular Mechanism of Action

These ansamycins bind to a conserved pocket in the N-terminus of Hsp90, which is also the binding site for ATP.[7] This binding competitively inhibits the essential ATPase activity of Hsp90.[6] The inhibition of Hsp90 function leads to the misfolding and subsequent proteasome-dependent degradation of a select group of cellular proteins.[7] These client proteins include steroid receptors, the serine kinase Raf, and the tyrosine kinase v-Src.[7] By promoting the degradation of these oncoproteins, benzenoid ansamycins can induce cell cycle arrest, differentiation, and apoptosis.[8] For instance, treatment with herbimycin A can lead to a G1 phase arrest in various tumor cell lines, associated with a decrease in the expression of cyclin D, cyclin E, cdk4, and cdk6.[7]

Quantitative Data on Benzenoid this compound Activity

| Antibiotic | Target/Cell Line | Measurement | Value | Reference |

| Geldanamycin | Hsp90 | Binding Affinity | Low micromolar in vitro | [6] |

| Geldanamycin Derivatives | Cancer Cell Lines | Anti-proliferative Activity | Low nanomolar in vivo | [6] |

| 17-AAG (Tanespimycin) | Cancer | Clinical Development | Phase 1 Clinical Trials | [9] |

| 17-DMAG (Alvespimycin) | Cancer | Clinical Development | Clinical Evaluation | [9] |

| IPI-504 (Retaspimycin) | Cancer | Clinical Development | Phase 2 Clinical Trials | [9] |

Experimental Protocols

This assay measures the rate of ATP hydrolysis by Hsp90 and its inhibition by ansamycins.

Materials:

-

Purified human Hsp90

-

ATP, including [γ-³²P]ATP

-

Assay buffer (containing HEPES, KCl, MgCl₂, DTT)

-

Benzenoid this compound (e.g., geldanamycin)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Reaction Setup: Combine Hsp90, assay buffer, and varying concentrations of the this compound inhibitor in a reaction tube.

-

Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubation: Incubate at 37°C for a set period.

-

Termination: Stop the reaction by adding EDTA.

-

TLC Separation: Spot a small aliquot of the reaction mixture onto a TLC plate and develop the chromatogram to separate the unhydrolyzed [γ-³²P]ATP from the released ³²P-orthophosphate.

-

Quantification: Quantify the amount of hydrolyzed ATP using a phosphorimager. The rate of ATP hydrolysis will decrease with increasing inhibitor concentration, allowing for the determination of IC50 values.

This method is used to observe the downstream effects of Hsp90 inhibition on its client proteins.

Materials:

-

Cancer cell line (e.g., breast cancer, prostate cancer)

-

Cell culture medium and supplements

-

Benzenoid this compound (e.g., 17-AAG)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against Hsp90 client proteins (e.g., Raf-1, Cdk4) and a loading control (e.g., β-actin)

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture the cells and treat them with different concentrations of the benzenoid this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunodetection: Probe the membrane with primary antibodies specific for the Hsp90 client proteins and the loading control, followed by the appropriate HRP-conjugated secondary antibody.

-

Visualization: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the band intensity of the client proteins with increasing this compound concentration indicates their degradation.

Signaling Pathway of Hsp90 Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. Mode of Action of Kanglemycin A, an this compound Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of Action of Kanglemycin A, an this compound Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic studies on Hsp90 inhibition by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound Inhibitors of Hsp90: Nature's Prototype for Anti-Chaper...: Ingenta Connect [ingentaconnect.com]

Ansamycins: A Deep Dive into Structure, Properties, and Biological Interactions

A Technical Guide for Researchers and Drug Development Professionals

Ansamycins are a class of macrolactam antibiotics produced primarily by actinomycete bacteria. Their unique "handle" or "basket-like" (from the Latin ansa, handle) structure, consisting of an aromatic core bridged by a long aliphatic chain, underpins their diverse and potent biological activities, which range from antibacterial and antiviral to potent anticancer effects. This guide provides an in-depth look at the core structure, chemical properties, and key biological interactions of this important class of natural products.

Core Chemical Structure

The defining feature of all ansamycins is an aromatic nucleus spanned at two non-adjacent positions by an aliphatic "ansa" bridge.[1] Variations in both the aromatic core and the ansa chain lead to the broad diversity within this family.

Structural Classification: Ansamycins are primarily categorized based on their aromatic moiety.[2]

-

Benzenoid Ansamycins: These compounds feature a benzene (B151609) or benzoquinone ring system. Prominent examples include Geldanamycin, a potent Hsp90 inhibitor, and the maytansinoids, such as Ansamitocin P-3, which act as microtubule inhibitors.[1][3]

-

Naphthalenoid Ansamycins: This group contains a naphthalene (B1677914) or naphthoquinone core. The most famous members are the rifamycins (B7979662) (e.g., Rifamycin SV), which are cornerstone drugs in the treatment of tuberculosis and inhibit bacterial RNA polymerase.[1][4]

The ansa bridge is a polyketide chain, assembled in nature from acetate (B1210297) and propionate (B1217596) units.[2] Its length, substitution, and degree of saturation vary between different ansamycins, significantly influencing the molecule's conformation and biological target specificity.

Chemical and Physical Properties

The physicochemical properties of ansamycins are critical to their solubility, stability, and pharmacokinetic profiles. These properties can vary significantly depending on the specific substitutions on the aromatic core and ansa bridge.

| Property | Geldanamycin | Rifamycin SV | Ansamitocin P-3 |

| Aromatic Core | Benzoquinone | Naphthoquinone | Benzene (chlorinated) |

| Molecular Formula | C₂₉H₄₀N₂O₉[3] | C₃₇H₄₇NO₁₂[5] | C₃₂H₄₃ClN₂O₉[6] |

| Molecular Weight | 560.6 g/mol [3] | 697.8 g/mol [4] | 635.1 g/mol [7] |

| Appearance | Yellow to orange crystals | Yellow-orange crystals[5] | Not specified |

| Melting Point | Not specified | Decomposes at 140°C[5] | 182-185°C[8] |

| Solubility | Poorly soluble in water (~20–50 µM); Soluble in DMSO (100 mg/ml).[9] | Slightly soluble in water; very soluble in methanol, ethanol, acetone.[5] | Soluble in DMSO (up to 50 mg/ml) and Ethanol (up to 30 mg/ml).[8] |

| One-Electron Redox Potential (pH 7.0) | -62 ± 7 mV[10] | Not applicable | Not applicable |

| Stability | Unstable in aqueous and ethanolic solutions.[9] | Aqueous solutions should be stabilized with a reducing agent (e.g., ascorbic acid).[5] | Stable for ≥ 4 years when stored at -20°C.[11] |

Table 1: Comparative physicochemical properties of representative ansamycins.

Mechanism of Action: The Hsp90 Inhibition Pathway

A primary mechanism of action for many benzenoid ansamycins, such as Geldanamycin and Herbimycin A, is the inhibition of Heat Shock Protein 90 (Hsp90).[12][13] Hsp90 is a highly conserved molecular chaperone essential for the conformational maturation, stability, and activation of numerous "client" proteins, many of which are critical oncogenic signaling kinases.[14]

Ansamycins bind to a conserved ATP-binding pocket in the N-terminus of Hsp90, competitively inhibiting its essential ATPase activity.[13][14] This disruption of the Hsp90 chaperone cycle leaves client proteins in an unstable state, targeting them for ubiquitination and subsequent degradation by the proteasome.[15] The degradation of these key signaling proteins, such as HER2, Raf, and Akt, leads to the downstream inhibition of proliferative pathways, ultimately causing cell cycle arrest, typically in the G1 phase.[12][15]

References

- 1. chimia.ch [chimia.ch]

- 2. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]

- 3. Geldanamycin | C29H40N2O9 | CID 5288382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rifamycin | C37H47NO12 | CID 6324616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rifamycin SV [drugfuture.com]

- 6. abmole.com [abmole.com]

- 7. Ansamitocin P3 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. ANSAMITOCIN P-3 CAS#: 66547-09-9 [m.chemicalbook.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. caymanchem.com [caymanchem.com]

- 12. Inhibition of Hsp90 function by ansamycins causes retinoblastoma gene product-dependent G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Mechanistic studies on Hsp90 inhibition by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Ansamycins: A Technical Guide to Naphthalenoid and Benzenoid Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamycins represent a fascinating class of macrocyclic antibiotics, primarily produced by actinomycetes, with a diverse range of biological activities.[1] Their unique "ansa" structure, an aliphatic chain bridging an aromatic core, underpins their potent therapeutic properties, which extend from antibacterial and antiviral to anticancer effects.[1] This technical guide provides a comprehensive comparison of the two major classes of ansamycins: the naphthalenoid and benzenoid subgroups. We will delve into their distinct structural features, biosynthetic origins, mechanisms of action, and clinical significance. This document aims to be an essential resource for researchers engaged in the discovery and development of novel therapeutics derived from these complex natural products, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction: The Ansamycin Family

The term "this compound" originates from the Latin word ansa, meaning "handle," which aptly describes the characteristic aliphatic bridge that spans a rigid aromatic nucleus.[1] This structural motif is the defining feature of this class of natural products. Ansamycins are broadly classified based on the nature of their aromatic core.[2]

-

Naphthalenoid Ansamycins: These compounds, exemplified by the clinically vital rifamycins (B7979662), possess a naphthalene (B1677914) or naphthoquinone core. Their primary therapeutic application lies in the treatment of mycobacterial infections, most notably tuberculosis.[1]

-

Benzenoid Ansamycins: This group, which includes geldanamycin (B1684428) and its derivatives, is characterized by a benzene (B151609) or benzoquinone core.[1] While initially explored for their antimicrobial properties, their profound ability to inhibit Heat Shock Protein 90 (Hsp90) has positioned them as promising anticancer agents.[1][3]

Structural Diversity: Naphthalenoid vs. Benzenoid Cores

The fundamental difference between these two this compound classes lies in their aromatic core structure, which dictates their three-dimensional conformation and, consequently, their biological target specificity. Naphthalenoid ansamycins exhibit greater structural variety compared to their benzenoid counterparts.[2] The length and substitution of the ansa chain also contribute significantly to the diversity within each class.[2]

Biosynthesis: A Common Origin with Divergent Paths

Both naphthalenoid and benzenoid ansamycins share a common biosynthetic origin, arising from the polyketide pathway.[2] The key precursor for the aromatic core is 3-amino-5-hydroxybenzoic acid (AHBA).[2] However, the biosynthetic pathways diverge in the construction of the ansa chain and the final elaboration of the aromatic core.[2] The major distinction lies in the length and substitution patterns of the ansa chain, which are determined by the specific polyketide synthase (PKS) machinery of the producing organism.[2]

Mechanism of Action: Distinct Molecular Targets

The structural disparities between naphthalenoid and benzenoid ansamycins translate into distinct mechanisms of action and therapeutic applications.

Naphthalenoid Ansamycins: Inhibition of Bacterial RNA Polymerase

The antibacterial efficacy of naphthalenoid ansamycins, particularly the rifamycins, stems from their specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[3] They bind to the β-subunit of the prokaryotic RNAP, sterically blocking the path of the elongating RNA transcript and thereby halting transcription.[4][5] This selective targeting of the bacterial enzyme accounts for their favorable therapeutic index.[3]

Benzenoid Ansamycins: Targeting the Hsp90 Chaperone Machinery

In contrast to their naphthalenoid cousins, benzenoid ansamycins exert their primary biological effects on eukaryotic cells through the inhibition of Heat Shock Protein 90 (Hsp90).[6] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival.[3][6] By binding to the N-terminal ATP-binding pocket of Hsp90, benzenoid ansamycins disrupt the chaperone cycle, leading to the degradation of these client proteins and subsequent cell cycle arrest and apoptosis in cancer cells.[6]

Quantitative Data for Comparative Analysis

The following tables summarize the biological activities of representative naphthalenoid and benzenoid ansamycins.

Table 1: Antibacterial Activity of Naphthalenoid Ansamycins (MIC Values)

| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Rifamycin SV | Enterobacteriaceae | 32 - 128 | - | [7] |

| Rifamycin SV | C. difficile | ≤0.03 | - | [7] |

| Rifabutin | M. avium complex | ≤0.062 - 0.5 | 0.25 - 1 | [1][8] |

| Rifabutin | M. kansasii | ≤0.062 | ≤0.062 | [1] |

| Rifabutin | M. abscessus | 4 - 8 | 16 | [1] |

Table 2: Anticancer Activity of Benzenoid Ansamycins (IC₅₀ Values)

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| Geldanamycin | Glioma cell lines | 0.4 - 3 | [9] |

| Geldanamycin | Breast cancer cell lines | 2 - 20 | [9] |

| Geldanamycin | Small cell lung cancer lines | 50 - 100 | [9] |

| Geldanamycin | Ovarian cancer lines | 2000 | [9] |

| Geldanamycin | T-cell leukemia lines | 10 - 700 | [9] |

| 17-AAG | Breast cancer (MCF-7) | ~10 | [10] |

| Geldanamycin Derivative 6 | Breast cancer (MDA-MB-231) | 60 | [11] |

| Trienomycin A | HeLa S3 | 0.005 µg/mL | [12] |

| Trienomycin B | HeLa S3 | 0.2 µg/mL | [12] |

| Trienomycin C | HeLa S3 | 0.1 µg/mL | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ansamycins.

Isolation and Purification of Ansamycins from Fermentation Broth

This protocol provides a general framework for the isolation of ansamycins from Streptomyces fermentation cultures.

-

Fermentation: Cultivate the producing Streptomyces strain in a suitable liquid medium under optimal conditions (e.g., temperature, pH, aeration) to maximize this compound production.[13]

-

Extraction: After fermentation, separate the mycelium from the broth by filtration or centrifugation. Extract the mycelium and the broth separately with an appropriate organic solvent, such as ethyl acetate.[13]

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.[13]

-

Chromatographic Purification: Subject the crude extract to a series of chromatographic steps to isolate the desired this compound. This may include silica gel column chromatography followed by high-performance liquid chromatography (HPLC).[13]

-

Structure Elucidation: Characterize the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium.

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[14]

Hsp90 ATPase Activity Assay

This assay measures the inhibition of Hsp90's ATPase activity by benzenoid ansamycins.

-

Reaction Mixture: Prepare a reaction mixture containing purified Hsp90 enzyme, assay buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl₂), and ATP.[15]

-

Inhibitor Addition: Add varying concentrations of the benzenoid this compound (or a vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Measurement of ATP Hydrolysis: Quantify the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.[15]

-

Data Analysis: Calculate the percentage of inhibition at each drug concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[15]

-

Drug Treatment: Treat the cells with serial dilutions of the this compound compound for a specified period (e.g., 72 hours).[15]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[15]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Clinical Landscape and Future Perspectives

The naphthalenoid this compound, rifampicin (B610482), remains a cornerstone of tuberculosis therapy. However, the emergence of drug-resistant strains necessitates the development of new derivatives. Benzenoid ansamycins, particularly the geldanamycin analog 17-AAG (tanespimycin), have entered clinical trials for various cancers.[11] Despite promising preclinical activity, challenges such as hepatotoxicity and poor solubility have hampered their clinical development.[11]

Future research in the this compound field will likely focus on:

-

Semisynthetic modifications and mutasynthesis to generate novel analogs with improved efficacy and safety profiles.[16]

-

Exploration of atypical ansamycins with unique core structures and biological activities.[16][17]

-

Combination therapies to enhance the therapeutic efficacy of existing ansamycins and overcome resistance.

-

Targeted drug delivery systems to improve the pharmacokinetic properties and reduce the off-target toxicity of these potent compounds.

Conclusion

Naphthalenoid and benzenoid ansamycins, despite their shared biosynthetic origins, represent two distinct classes of natural products with unique structural features, molecular targets, and therapeutic applications. The naphthalenoid rifamycins have had a profound impact on the treatment of bacterial infections, while the benzenoid geldanamycins have paved the way for a new class of anticancer agents targeting the Hsp90 chaperone machinery. This technical guide has provided a comprehensive overview of these two important subgroups, highlighting their key differences and providing the necessary data and methodologies to support further research and development in this exciting field. The continued exploration of the vast chemical space of ansamycins holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]

- 3. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribosomal RNA degradation induced by the bacterial RNA polymerase inhibitor rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In Vitro Activity and Single-Step Mutational Analysis of Rifamycin SV Tested against Enteropathogens Associated with Traveler's Diarrhea and Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structures of trienomycins A, B and C, novel cytocidal this compound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Defining the minimum inhibitory concentration of 22 rifamycins in iron limited, physiologic medium against Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Structural diversity and biological relevance of benzenoid and atypical ansamycins and their congeners - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 17. Structural diversity and biological relevance of benzenoid and atypical ansamycins and their congeners - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00004K [pubs.rsc.org]

An In-depth Technical Guide to the Isolation of Ansamycin Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamycins are a class of macrolactam antibiotics produced primarily by actinomycete bacteria. Their unique ansa-bridge structure, connecting two non-adjacent positions of an aromatic nucleus, confers a wide range of biological activities, including antibacterial, antifungal, antiviral, and potent anticancer properties. This technical guide provides a comprehensive overview of the core methodologies for the isolation and purification of ansamycin natural products from fermentation cultures. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to aid researchers in this field.

Fermentation and Production of Ansamycins

The production of ansamycins is typically achieved through submerged fermentation of a producing microorganism, most commonly a species of Streptomyces, Amycolatopsis, Actinosynnema, or Nocardia. Optimization of fermentation parameters is crucial for maximizing the yield of the desired this compound.

Culture Media and Conditions

Various culture media have been developed to support the growth of producing strains and enhance the production of specific ansamycins. The composition of these media often includes a carbon source, a nitrogen source, mineral salts, and trace elements.

Table 1: Examples of Fermentation Media for this compound Production

| This compound | Producing Organism | Medium Components (per liter) & Conditions | Reported Yield |

| Geldanamycin | Streptomyces hygroscopicus | Glucose (20g), Soy Peptone (10g), Yeast Extract (5g), K₂HPO₄ (0.5g), MgSO₄·7H₂O (0.5g), NaCl (3g), CaCO₃ (2g). Incubated at 28°C for 5 days with agitation. | ~250 mg/L[1] |

| Rifamycin (B1679328) B | Amycolatopsis mediterranei | Glucose (4.5%), (NH₄)₂SO₄ (0.96%), KH₂PO₄ (0.1%), Yeast Extract (0.1% added after 48h). Fermentation for 8 days. | Up to 11.99 g/L with strain improvement and media optimization[2] |

| Ansamitocin P-3 | Actinosynnema pretiosum | Sucrose (2.5g), Glycerin (1.5g), Corn Plasm (2.5g), Isobutanol (0.2g), CaCO₃ (0.7g), MgSO₄·7H₂O (0.05g), L-valine (0.05g), FeSO₄·7H₂O (0.001g). Incubated at 28°C for 7 days at 220 rpm. | 264.6 mg/L (can be increased with genetic engineering)[3] |

| Herbimycin A | Streptomyces hygroscopicus | Seed Medium: Yeast Extract (1g), Beef Extract (1g), N-Z amine A (2g), Glucose (10g), CaCO₃ (1g). Production medium details proprietary but fermentation for 36h at 28°C. | Not explicitly quantified in the provided search results. |

| Macbecin | Nocardia sp. | Fermentation in culture broth, specific media components not detailed in the search results. | Not explicitly quantified in the provided search results. |

Extraction of Ansamycins from Fermentation Broth

The first step in the isolation process is the extraction of the this compound from the fermentation broth. This is typically achieved through solvent extraction, where a water-immiscible organic solvent is used to partition the this compound from the aqueous phase.

Experimental Protocol: Solvent Extraction

-

Harvesting: After the fermentation period, the culture broth is harvested.

-

Mycelial Separation (Optional but Recommended): The broth is centrifuged or filtered to separate the mycelium from the supernatant. The this compound can be present in both the supernatant and the mycelium, so both should be extracted.

-

Solvent Selection: Ethyl acetate (B1210297) is the most commonly used solvent for the extraction of a wide range of ansamycins due to its polarity and ability to form a distinct layer from the aqueous broth.[4] Other solvents like chloroform (B151607) and butanol have also been reported.

-

Extraction Procedure:

-

For the supernatant, an equal volume of ethyl acetate is added (1:1 v/v).

-

The mixture is vigorously agitated for at least 1 hour to ensure thorough mixing and transfer of the this compound into the organic phase.

-

The mixture is then allowed to stand, and the organic and aqueous layers are separated using a separatory funnel.

-

The extraction process is typically repeated 2-3 times to maximize the recovery of the this compound.

-

For the mycelial cake, it is often homogenized or sonicated in the presence of the extraction solvent to disrupt the cells and release the intracellular product.

-

-

Concentration: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Figure 1: General Workflow for this compound Extraction

Caption: A generalized workflow for the extraction of ansamycins from fermentation broth.

Purification of Ansamycins

The crude extract contains a mixture of the target this compound, other metabolites, and residual media components. A multi-step purification process, typically involving various chromatographic techniques, is required to obtain the pure compound.

Column Chromatography

Column chromatography is a versatile technique used for the initial fractionation of the crude extract. The choice of stationary phase and mobile phase is critical for achieving good separation.

Table 2: Column Chromatography Parameters for this compound Purification

| Stationary Phase | Mobile Phase System (Elution Gradient) | Target this compound | Typical Purity Achieved |

| Silica (B1680970) Gel | Hexane-Ethyl Acetate (gradient from low to high polarity) or Chloroform-Methanol (gradient) | Geldanamycin, Ansamitocin P-3, Herbimycin | 30-70% |

| Macroporous Resin (e.g., Amberlite XAD series) | Water wash followed by elution with Methanol or Ethanol (step gradient) | Ansamitocin P-3, Rifamycin B | 15-50% |

| Sephadex LH-20 | Methanol or Chloroform-Methanol (isocratic) | Geldanamycin, Herbimycin | 50-80% |

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: A glass column is packed with silica gel (typically 100-200 mesh) as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity. For example, starting with 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the desired this compound.

-

Pooling and Concentration: Fractions containing the pure compound are pooled, and the solvent is evaporated.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification of ansamycins. Reversed-phase HPLC with a C18 column is commonly employed.

Table 3: Preparative HPLC Parameters for this compound Purification

| Column | Mobile Phase | Flow Rate | Detection | Target this compound |

| C18 (preparative) | Acetonitrile/Water or Methanol/Water (gradient or isocratic) | 5-20 mL/min | UV (254 nm, 280 nm, or 315 nm) | Geldanamycin, Ansamitocin P-3, Rifamycin B |

Experimental Protocol: Preparative HPLC

-

System Preparation: A preparative HPLC system equipped with a C18 column is equilibrated with the initial mobile phase.

-

Sample Preparation: The partially purified this compound fraction from column chromatography is dissolved in the mobile phase and filtered through a 0.45 µm filter.

-

Injection and Elution: The sample is injected onto the column, and a gradient or isocratic elution is performed.

-

Peak Collection: The peak corresponding to the target this compound is collected.

-

Solvent Removal: The solvent is removed from the collected fraction, often by lyophilization or evaporation, to yield the pure this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the isolation and purification of Ansamitocin P-3, providing an example of the expected yields and purity at each stage.

Table 4: Purification Summary for Ansamitocin P-3

| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |

| Solvent Extraction | Fermentation Broth | Crude Extract | >90% | 5-15% |

| Macroporous Resin Chromatography | Crude Extract | Enriched Fraction | ~85% | 15-50% |

| Silica Gel Chromatography | Enriched Fraction | Purified Fraction | ~70% | 50-80% |

| Preparative HPLC | Purified Fraction | Pure Ansamitocin P-3 | ~60% | >98% |

Signaling Pathways of Ansamycins

Ansamycins exert their biological effects by interacting with specific molecular targets and modulating key signaling pathways.

Geldanamycin and Hsp90 Inhibition

Geldanamycin and its derivatives are potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins.[5][6]

Figure 2: Geldanamycin's Mechanism of Hsp90 Inhibition

Caption: Geldanamycin binds to the ATP-binding pocket of Hsp90, leading to the degradation of Hsp90 client proteins.

Rifamycin and Bacterial RNA Polymerase Inhibition

Rifamycins, such as rifampicin, are potent antibiotics that target the bacterial DNA-dependent RNA polymerase, thereby inhibiting transcription.

Figure 3: Rifamycin's Mechanism of RNA Polymerase Inhibition

Caption: Rifamycin binds to bacterial RNA polymerase, sterically blocking the path of the elongating RNA transcript.

Conclusion

The isolation of this compound natural products is a multi-step process that requires careful optimization of fermentation, extraction, and purification protocols. This guide provides a foundational framework for researchers, offering detailed methodologies and quantitative insights to facilitate the successful isolation of these valuable bioactive compounds. The continued exploration of ansamycins and their mechanisms of action holds significant promise for the development of new therapeutics.

References

- 1. academicjournals.org [academicjournals.org]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Architecture of Ansamycin Biosynthesis in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamycins are a class of macrolactam antibiotics characterized by an aliphatic ansa chain bridging an aromatic nucleus. Produced predominantly by actinomycetes, these compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. This technical guide provides an in-depth exploration of the biosynthesis of ansamycins, focusing on the core biochemical pathways, key enzymatic players, regulatory networks, and the experimental methodologies employed to elucidate these complex processes. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, biosynthesis, and the development of novel therapeutic agents.

Core Biosynthetic Pathway of Ansamycins

The biosynthesis of ansamycins is a multifaceted process that begins with the formation of a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), followed by the assembly of a polyketide chain by a type I polyketide synthase (PKS), and concludes with a series of post-PKS modifications.

The Aminoshikimate Pathway: Synthesis of the AHBA Starter Unit

The initiation of ansamycin biosynthesis is dependent on the formation of 3-amino-5-hydroxybenzoic acid (AHBA), which provides the aromatic core of the molecule.[1][2] AHBA is synthesized via the aminoshikimate pathway, a specialized branch of the shikimate pathway.[2] This pathway utilizes precursors from primary metabolism to construct the C7N aromatic starter unit. The final step in this pathway, the conversion of 5-deoxy-5-aminodehydroshikimic acid to AHBA, is catalyzed by AHBA synthase.[1] This enzyme is a key target for genome mining efforts to identify novel this compound producers.

Polyketide Chain Assembly by Type I PKS

Following its synthesis, AHBA is loaded onto a modular type I polyketide synthase (PKS) assembly line.[2] Each module of the PKS is responsible for the incorporation and modification of a specific extender unit, typically malonyl-CoA or methylmalonyl-CoA.[3] The growing polyketide chain is passed sequentially from one module to the next, with each module catalyzing a round of elongation and, in some cases, reduction of the β-keto group. The number and composition of the PKS modules determine the length and initial structure of the ansa chain.

Post-PKS Modifications: Tailoring for Diversity and Activity

After the full-length polyketide chain is assembled and released from the PKS, it undergoes a series of enzymatic modifications, known as post-PKS tailoring. These modifications are crucial for the final structure and biological activity of the this compound. Key post-PKS modification enzymes include:

-

Halogenases: Introduce halogen atoms, often chlorine, to the aromatic ring or ansa chain.[4]

-

Carbamoyltransferases: Add a carbamoyl (B1232498) group.[4]

-

Methyltransferases: Catalyze the addition of methyl groups.[4]

-

Acyltransferases: Transfer acyl groups.[4]

-

Epoxidases: Form epoxide rings within the ansa chain.[4]

-

N-methyltransferases: Add a methyl group to a nitrogen atom.[4]

The concerted action of these tailoring enzymes generates the vast structural diversity observed within the this compound family.

Quantitative Data on this compound Production

The production of ansamycins can vary significantly depending on the producing strain, fermentation conditions, and genetic modifications. The following tables summarize reported production titers for several key ansamycins.

| This compound | Producing Strain | Titer (mg/L) | Reference |

| Rifamycin (B1679328) B | Amycolatopsis mediterranei S699 | 1260 | [5] |

| Rifamycin B | Amycolatopsis mediterranei XC 9-25 | 10,000 | [6] |

| Rifamycin B | Amycolatopsis mediterranei XC 9-25 (60,000 L fermentor) | 19,110 | [6] |

| Ansamitocin P-3 | Actinosynnema pretiosum X47 (wild-type) | 18.36 | [7] |

| Ansamitocin P-3 | Actinosynnema pretiosum X47 (CrsR overexpression) | ~29.38 (60% increase) | [7] |

| Ansamitocin P-3 | Actinosynnema pretiosum (optimized medium) | 141 | [3] |

| Ansamitocin P-3 | Actinosynnema pretiosum L40 (BDP-jk mutant) | Increased by 50% from an unspecified baseline | [8] |

| Geldanamycin | Streptomyces hygroscopicus | ~10 | [9] |

| Geldanamycin | Streptomyces hygroscopicus XM201 (engineered) | 1780 | [2] |

Table 1: Production titers of various ansamycins in different actinomycete strains.

Experimental Protocols

Gene Inactivation in Streptomyces using PCR-Targeting

This protocol describes a method for generating in-frame gene deletions in Streptomyces using λ Red-mediated recombination in E. coli followed by conjugal transfer.

Materials:

-

E. coli BW25113/pIJ790 (for λ Red recombination)

-

E. coli ET12567/pUZ8002 (non-methylating strain for conjugation)

-

Streptomyces strain of interest

-

Cosmid library of the Streptomyces strain

-

pIJ773 plasmid (or similar) containing an apramycin (B1230331) resistance cassette flanked by FRT sites

-

Appropriate antibiotics and growth media for E. coli and Streptomyces

-

PCR reagents, restriction enzymes, and DNA ligase

Procedure:

-

Design Primers: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the gene to be deleted and priming sites for the apramycin resistance cassette.

-

Amplify Disruption Cassette: Perform PCR using the designed primers and pIJ773 as a template to amplify the apramycin resistance cassette with flanking homology arms.

-

Electroporate E. coli: Introduce the purified PCR product into electrocompetent E. coli BW25113/pIJ790 containing the target cosmid.

-

Select Recombinants: Plate the transformed cells on media containing apramycin and the appropriate antibiotic for the cosmid to select for cells that have undergone homologous recombination.

-

Isolate Recombinant Cosmid: Isolate the cosmid DNA from apramycin-resistant colonies.

-

Transfer to Conjugation Host: Transform the recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002.

-

Conjugation: Perform intergeneric conjugation between the E. coli donor strain and the recipient Streptomyces strain.

-

Select Exconjugants: Plate the conjugation mixture on media containing apramycin to select for Streptomyces exconjugants that have integrated the disruption cassette.

-

Screen for Double Crossovers: Screen apramycin-resistant colonies for sensitivity to the cosmid's antibiotic marker to identify clones that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance cassette.

-

Confirm Deletion: Verify the gene deletion by PCR analysis and Southern blotting.

CRISPR-Cas9 Mediated Genome Editing in Actinomycetes

This protocol provides a general workflow for using the CRISPR-Cas9 system for genome editing in actinomycetes.

Materials:

-

All-in-one CRISPR-Cas9 plasmid (e.g., pCRISPomyces-2)

-

E. coli strain for plasmid construction and propagation (e.g., DH5α)

-

E. coli conjugation donor strain (e.g., ET12567/pUZ8002)

-

Actinomycete strain to be edited

-

Oligonucleotides for sgRNA construction and homology repair templates

-

Appropriate antibiotics and growth media

Procedure:

-

Design sgRNA: Identify a 20-bp target sequence upstream of a protospacer adjacent motif (PAM) in the gene of interest.

-

Construct CRISPR Plasmid: Clone the designed sgRNA sequence into the CRISPR-Cas9 plasmid. For gene deletion or replacement, also clone a homology repair template containing the desired modification flanked by regions homologous to the target locus.

-

Transform E. coli: Introduce the final CRISPR-Cas9 construct into the E. coli conjugation donor strain.

-

Conjugation: Transfer the CRISPR-Cas9 plasmid from E. coli to the target actinomycete strain via conjugation.

-

Select for Exconjugants: Plate the conjugation mixture on media containing the appropriate antibiotic to select for actinomycetes that have received the plasmid.

-

Induce Cas9 Expression (if applicable): If the Cas9 expression is under an inducible promoter, add the inducer to the growth medium.

-

Screen for Edited Clones: Screen the resulting colonies by PCR and sequencing to identify those with the desired genomic modification.

-

Cure the Plasmid: Grow the edited strain in the absence of antibiotic selection to promote the loss of the CRISPR-Cas9 plasmid.

Extraction and Purification of Ansamycins

This protocol outlines a general procedure for the extraction and purification of ansamycins from a fermentation broth.

Materials:

-

Fermentation broth of the this compound-producing actinomycete

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Methanol or other suitable solvent for redissolving the extract

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (B52724) and water (HPLC grade)

Procedure:

-

Extraction: Adjust the pH of the fermentation broth to the optimal range for the specific this compound. Extract the broth with an equal volume of ethyl acetate. Repeat the extraction process two to three times to ensure complete recovery.

-

Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract to dryness using a rotary evaporator.

-

Redissolution: Redissolve the crude extract in a small volume of methanol.

-

Purification by HPLC: Purify the this compound from the crude extract using a preparative or semi-preparative HPLC system equipped with a C18 column. Use a gradient of acetonitrile and water as the mobile phase.

-

Fraction Collection and Analysis: Collect fractions corresponding to the this compound peak. Analyze the purity of the fractions by analytical HPLC and confirm the identity of the compound by mass spectrometry and NMR spectroscopy.

Regulatory Networks of this compound Biosynthesis

The production of ansamycins, like other secondary metabolites in actinomycetes, is tightly regulated by complex signaling networks that respond to various environmental and physiological cues.

Gamma-Butyrolactone (GBL) Signaling Cascade

Gamma-butyrolactones (GBLs) are small, diffusible signaling molecules that act as quorum-sensing autoinducers in many Streptomyces species.[4][10] At a threshold concentration, GBLs bind to specific receptor proteins, which are typically transcriptional repressors. This binding alleviates the repression of target genes, often including pathway-specific activators of antibiotic biosynthesis gene clusters, thereby triggering antibiotic production.

The PhoR-PhoP Two-Component System

The PhoR-PhoP two-component system is a key regulator that senses inorganic phosphate (B84403) levels in the environment.[1][11] Under phosphate-limiting conditions, the sensor kinase PhoR autophosphorylates and subsequently transfers the phosphate group to the response regulator PhoP.[12] Phosphorylated PhoP can then act as a transcriptional regulator, often indirectly influencing the expression of secondary metabolite biosynthetic gene clusters. In some cases, PhoP positively regulates the expression of pathway-specific activators, leading to the onset of antibiotic production when phosphate is scarce.

Conclusion

The biosynthesis of ansamycins in actinomycetes is a sophisticated and tightly regulated process that offers numerous opportunities for scientific exploration and biotechnological application. A thorough understanding of the biosynthetic pathways, the enzymes involved, and the complex regulatory networks is essential for the rational design of strategies to improve the production of known ansamycins and to discover novel, structurally diverse analogs with enhanced therapeutic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to delve into the fascinating world of this compound biosynthesis and to contribute to the development of the next generation of antibiotic and anticancer drugs.

References

- 1. The two-component PhoR-PhoP system controls both primary metabolism and secondary metabolite biosynthesis in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improvement of industry-applied rifamycin B-producing strain, Amycolatopsis mediterranei, by rational screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Two strategies to improve the supply of PKS extender units for ansamitocin P-3 biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Geldanamycin Analogue from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gamma-Butyrolactones and their Role in Antibiotic Regulation [caister.com]

- 11. The two-component PhoR-PhoP system controls both primary metabolism and secondary metabolite biosynthesis in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ansamycin Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ansamycins are a class of macrocyclic antibiotics, originally isolated from actinomycetes, characterized by an aliphatic ansa chain bridging an aromatic core.[1] This unique structure confers a range of biological activities, most notably antibacterial and antitumor properties.[2] This guide provides a comprehensive technical overview of two major ansamycin subfamilies: the benzoquinone ansamycins (e.g., Geldanamycin (B1684428), Herbimycin A) and the naphthoquinone ansamycins (e.g., Rifamycins). The primary focus is on the benzoquinone derivatives that function as potent inhibitors of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone and a key target in cancer therapy.[3][4] We will delve into the mechanism of action, structure-activity relationships, quantitative efficacy data, and detailed experimental protocols relevant to the study and development of these compounds.

Mechanism of Action: Hsp90 Inhibition

The antitumor effects of benzoquinone ansamycins like geldanamycin and its derivatives stem from their specific inhibition of Heat Shock Protein 90 (Hsp90).[1][5]

Hsp90 is an essential molecular chaperone responsible for the conformational maturation, stability, and activation of a wide array of "client" proteins.[6][7] Many of these clients are oncogenic proteins crucial for tumor growth, proliferation, and survival, including protein kinases (e.g., Akt, Raf-1, HER2/ErbB2, CDK4/6), steroid hormone receptors, and transcription factors (e.g., mutant p53).[6][8][9]

This compound derivatives competitively bind to the N-terminal ATP-binding pocket of Hsp90.[10][11] This inhibition disrupts the Hsp90 chaperone cycle, which is driven by ATP binding and hydrolysis.[12] The inability of Hsp90 to function correctly leads to the misfolding, destabilization, and subsequent ubiquitination and proteasomal degradation of its client proteins.[8][11] The simultaneous degradation of multiple key oncogenic drivers makes Hsp90 an attractive target for cancer therapy.

The Hsp90 Chaperone Cycle

The Hsp90 chaperone cycle is a dynamic process involving multiple co-chaperones that regulate the binding and release of client proteins. This compound-based inhibitors lock Hsp90 in a conformation that is unfavorable for client protein maturation, leading to the disruption of this cycle.

Key this compound Derivatives and Analogues

While natural ansamycins like geldanamycin showed potent Hsp90 inhibition, their clinical development was hampered by poor water solubility and significant hepatotoxicity.[3][4] This led to the development of semi-synthetic derivatives with improved pharmacological profiles.

-

Tanespimycin (17-AAG): An allylamino-substituted derivative of geldanamycin. It was the first Hsp90 inhibitor to enter clinical trials and showed reduced hepatotoxicity compared to its parent compound.[3] However, it still suffers from poor solubility.[13]

-

Alvespimycin (17-DMAG): A dimethylaminoethylamino-substituted derivative designed for improved water solubility and oral bioavailability.[8][14] It generally exhibits greater potency than 17-AAG.[3]

-

Retaspimycin (IPI-504): The highly water-soluble hydroquinone (B1673460) hydrochloride salt of 17-AAG.[15][16] In vivo, it is oxidized to 17-AAG.[13] This prodrug approach was developed to overcome the formulation challenges of 17-AAG.[3]

Quantitative Data: In Vitro Potency

The following tables summarize the inhibitory and antiproliferative activities of key this compound derivatives against Hsp90 and various human cancer cell lines.

Table 1: Hsp90 Inhibition

| Compound | Assay Type | Target | IC50 / EC50 (nM) |

| Tanespimycin (17-AAG) | Cell-free | Hsp90 | 5[17] |

| Alvespimycin (17-DMAG) | Cell-free | Hsp90 | 24[14] |

| Alvespimycin (17-DMAG) | Binding Assay | Hsp90 | 62[18][19] |

Table 2: Antiproliferative Activity (IC50/EC50) in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 / EC50 (nM) |

| Tanespimycin (17-AAG) | LNCaP | Prostate | 25-45[17] |

| Tanespimycin (17-AAG) | PC-3 | Prostate | 25-45[17] |

| Tanespimycin (17-AAG) | A549 | Lung | 0.303[17] |

| Tanespimycin (17-AAG) | Ba/F3 (BCR-ABL) | Leukemia | 5200[17] |

| Alvespimycin (17-DMAG) | NCI 60 Panel | Various | 63 (mean)[8] |

| Retaspimycin (IPI-504) | JIMT-1 | Breast (HER2+) | 31[16] |

| Retaspimycin (IPI-504) | MM1.S | Multiple Myeloma | 307[20] |

| Retaspimycin (IPI-504) | RPMI-8226 | Multiple Myeloma | 306[20] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound derivatives. Below are protocols for key assays.

Hsp90 ATPase Activity Assay (Malachite Green)

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Hsp90, providing a direct measure of its enzymatic activity.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer such as 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.

-

Hsp90 Enzyme: Dilute purified recombinant Hsp90 protein to the desired final concentration (e.g., 0.5-1.0 µM) in chilled assay buffer.

-

Test Compound: Prepare serial dilutions of the this compound derivative in assay buffer. Include a vehicle control (e.g., DMSO).

-

ATP Solution: Prepare ATP to a working concentration (e.g., 1 mM) in assay buffer.

-

Malachite Green Reagent: Prepare fresh by mixing Malachite Green, ammonium (B1175870) molybdate, and a stabilizer like polyvinyl alcohol according to kit instructions. The final mixture should be golden yellow.

-

Phosphate Standard: Prepare a standard curve using a known concentration of phosphate standard (0-40 µM).

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, Hsp90 enzyme solution, and test compound dilutions to the appropriate wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to Hsp90.

-

Initiate the enzymatic reaction by adding the ATP solution to all wells.

-

Incubate the plate at 37°C for an optimized time (e.g., 60-120 minutes) during which the reaction is linear.

-

Stop the reaction by adding the Malachite Green Reagent to all wells.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Data Analysis:

-

Measure the absorbance at ~620 nm using a microplate reader.

-

Subtract the absorbance of the no-enzyme blank from all readings.

-

Use the phosphate standard curve to convert the absorbance values to the concentration of phosphate released.

-

Calculate the percentage of Hsp90 activity inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a test compound.

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control (e.g., DMSO).

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength between 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Western Blotting for Hsp90 Client Protein Degradation

This technique is used to detect and quantify the levels of specific Hsp90 client proteins (e.g., Akt, Raf-1, HER2) in cells following treatment with an this compound derivative, providing direct evidence of target engagement and downstream effects.

Methodology:

-

Cell Treatment and Lysis:

-

Plate cells in 6-well plates or culture flasks and treat with various concentrations of the this compound derivative for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the total protein concentration of each lysate using a protein assay, such as the BCA or Bradford assay, to ensure equal protein loading.

-

-